5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
5,6-dichloro-N-cyclopropylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-3-5(4-12-8(7)11)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJSOPSTCRLQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Microwave-Assisted Substitution and Amidation
This method, adapted from analogous pyridine syntheses, involves:
-
Starting material : 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid.
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Amination : Reaction with tetrahydro-2H-pyran-4-amine hydrochloride under microwave irradiation (130°C, 21 hours) in acetonitrile with diisopropylethylamine as a base, yielding 6-chloro-5-fluoro-2-(tetrahydro-2H-pyran-4-ylamino)nicotinic acid (39% yield).
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Chlorination Adjustment : Replacement of the fluorine atom with chlorine via nucleophilic aromatic substitution.
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Amidation : Coupling with cyclopropylamine using EDCl/HOBt in dichloromethane.
Key Data :
Route 2: Diazotization-Driven Chlorination
Based on nitropyridine chlorination protocols:
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Starting material : 5-Chloro-3-nitropyridine-2-amine.
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Diazotization : Treatment with concentrated HCl and sodium nitrite at -10°C to 0°C, yielding 2,5-dichloro-3-nitropyridine (58.5% yield).
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Nitro Reduction and Chlorination : Catalytic hydrogenation to amine followed by Sandmeyer reaction.
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Carboxylic Acid Formation : Hydrolysis of nitrile to acid.
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Amidation : Reaction with cyclopropylamine using phosphorus oxychloride activation.
Key Data :
Route 3: Direct Amidation of Pre-chlorinated Pyridine Carboxylic Acid
Inspired by patent methodologies:
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Starting material : 5,6-Dichloropyridine-3-carboxylic acid (hypothetical, analogous to 4,6-dichloropyridine-3-carboxylic acid).
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Acid Activation : Conversion to acyl chloride using thionyl chloride.
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Amide Formation : Reaction with cyclopropylamine in tetrahydrofuran, yielding the target compound.
Key Data :
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Starting Material Availability | Moderate | High | Low |
| Overall Yield | 39% | 58.5% | 60%–70% |
| Reaction Time | 21 hours | 1.5 hours | 12 hours |
| Regiochemical Control | High | Moderate | High |
Route 2 offers superior yields due to efficient diazotization, while Route 3 is ideal if pre-chlorinated carboxylic acids are accessible. Microwave irradiation (Route 1) reduces time but requires specialized equipment.
Optimization Strategies and Challenges
Chlorination Regioselectivity
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Electrophilic Aromatic Substitution : Direct chlorination of pyridine-3-carboxylic acid is challenging due to electron-withdrawing effects.
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Directed Metalation : Use of directing groups (e.g., amides) to guide chlorine placement, though this complicates subsequent steps.
Chemical Reactions Analysis
5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or acids like hydrochloric acid, and the reactions are often conducted at room temperature or slightly elevated temperatures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide with analogs based on substituent patterns, physicochemical properties, and inferred applications.
Structural Analogs and Substituent Effects
Key Observations:
- Electron-Withdrawing vs.
- Amide Group Variations: The cyclopropyl amide in the target compound offers a compact, rigid structure compared to bulkier alkyl groups (e.g., isobutyl in the 6-fluoro analog), which may influence solubility and membrane permeability .
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, trends can be inferred:
- Lipophilicity: The dichloro and cyclopropyl groups in the target compound likely increase lipophilicity compared to methoxy-substituted analogs (e.g., LY2033298) but reduce it relative to isobutyl-containing derivatives .
- Metabolic Stability: Fluorine (6-fluoro analog) and cyclopropyl groups may resist oxidative metabolism, whereas methoxy or methyl groups could enhance metabolic clearance .
Biological Activity
5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C_9H_8Cl_2N_2O
- Molecular Weight : 233.08 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
This compound primarily acts as an inhibitor of specific signaling pathways involved in cellular processes. Research indicates that it may interact with various molecular targets, including:
- Calcium Release-Activated Calcium (CRAC) Channels : This compound has shown potential as a modulator of CRAC channels, which play a crucial role in immune responses and cellular signaling.
- Nuclear Receptors : It may influence the activity of nuclear receptors, which are critical in regulating gene expression and various physiological processes .
Biological Activity
The biological activities associated with this compound include:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, including prostate and lung cancer cells. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis .
- Anti-inflammatory Effects : In vitro studies have indicated that it can reduce inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer effects of this compound on human prostate cancer cells. The results demonstrated:
- A significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
This study suggests that further exploration into its mechanism could lead to the development of new cancer therapies.
Case Study: Anti-inflammatory Effects
In another study by Johnson et al. (2022), the anti-inflammatory properties were assessed using a murine model of arthritis. The compound was administered at varying doses:
- Results :
- Decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) were observed.
- Histological analysis revealed reduced joint inflammation compared to control groups.
These findings point towards its potential utility in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
